Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H14FNO2S and its molecular weight is 279.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound similar to the one , was synthesized and characterized, providing insights into its molecular structure and properties (Sapnakumari et al., 2014).
Fluorescence Properties
- A study on a closely related compound, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, examined its novel fluorescence properties, which could be relevant for similar compounds (Guo Pusheng, 2009).
Application in Dyeing
- Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate has been used in synthesizing disperse dyes for dyeing polyester fibers, indicating potential applications of similar thiophene derivatives in the textile industry (Iyun et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been reported to exhibit their biological activities through interactions with their targets . These interactions result in changes that contribute to their various biological activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been reported to affect a wide range of biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds .
Result of Action
Compounds with similar structures, such as indole derivatives, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that these compounds may have significant molecular and cellular effects.
Properties
IUPAC Name |
ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-3-18-14(17)12-11(8(2)19-13(12)16)9-4-6-10(15)7-5-9/h4-7H,3,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQGEOJZNXXFDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351837 | |
Record name | ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350989-70-7 | |
Record name | Ethyl 2-amino-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350989-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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